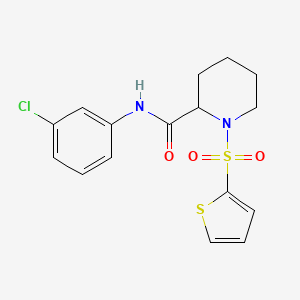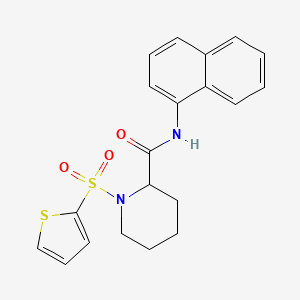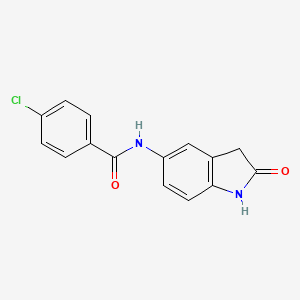![molecular formula C24H27N3O2 B6493585 N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921577-84-6](/img/structure/B6493585.png)
N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide, commonly referred to as N-MPAQ, is a synthetic compound used in scientific research. It is a quinoline-based derivative of piperidine and has been studied for its potential therapeutic applications. N-MPAQ has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments to investigate the mechanisms of action of various drugs.
Applications De Recherche Scientifique
N-MPAQ has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been used in research to investigate the mechanisms of action of drugs, including anti-inflammatory drugs and anticonvulsants. N-MPAQ has also been studied for its potential to treat anxiety, depression, and other psychiatric disorders. Additionally, it has been studied for its potential to treat cancer and other diseases.
Mécanisme D'action
N-MPAQ has been found to interact with a variety of receptors and enzymes in the body. It has been found to interact with the serotonin 5-HT2A receptor and the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain. Additionally, N-MPAQ has been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders.
Biochemical and Physiological Effects
N-MPAQ has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and anxiolytic properties. Additionally, N-MPAQ has been found to have antidepressant and antipsychotic effects. It has also been found to have neuroprotective and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-MPAQ has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is relatively inexpensive and has a wide range of therapeutic applications. However, N-MPAQ has some limitations for use in laboratory experiments. Its mechanism of action is still not fully understood and its effects on humans have not been studied extensively.
Orientations Futures
In the future, N-MPAQ could be further studied to better understand its mechanism of action and its effects on humans. Additionally, further research could be conducted to investigate its potential therapeutic applications in various diseases and conditions. Additionally, N-MPAQ could be studied for its potential to be used in combination with other drugs to enhance their therapeutic effects. Finally, N-MPAQ could be studied for its potential to be used as an adjuvant therapy to improve the efficacy of other drugs.
Méthodes De Synthèse
N-MPAQ is synthesized through a series of reactions. In the first step, 2-methylphenylacetic acid is reacted with 2-methylpiperidine to form the intermediate N-methyl-2-methylpiperidine-2-carboxylic acid. This intermediate is then reacted with 2-bromo-8-quinolone to form N-MPAQ.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-7-6-14-27(15-17)22-13-12-19-9-5-11-21(24(19)26-22)29-16-23(28)25-20-10-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIDWRRDEAGAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493502.png)
![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(phenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6493510.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)
![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)
![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)
